N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Overview
Description
N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C21H27NO4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19400834 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
The compound N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, due to its complex chemical structure, is involved in research focusing on the synthesis and characterization of novel organic compounds. For instance, studies on related compounds have led to the development of new thiazolidin-4-ones based on chromen derivatives, highlighting a methodology for constructing compounds with potential antibacterial activity. The synthesis process involves the reaction of chromen-based esters with various reagents to yield derivatives that are further tested for their biological activities (Čačić et al., 2009). Additionally, research on the functionalization of cyclohexane using selenium intermediates provides insight into chemical modification techniques that could potentially be applied to similar compounds, offering a path to diversify the structural and functional attributes of these molecules (Morella & Ward, 1985).
Potential Biological Activities
The core structure of this compound suggests its potential for biological activities, given the known activities of similar compounds. Coumarin derivatives, for example, have been extensively studied for their antioxidant properties. Research on new coumarin derivatives has demonstrated significant antioxidant activity, suggesting that structurally similar compounds could also possess such beneficial effects (Kadhum et al., 2011). Moreover, the study of chloroacetamide herbicides and their metabolism in human and rat liver microsomes sheds light on the metabolic pathways and potential toxicity or therapeutic uses of related acetamide compounds (Coleman et al., 2000).
Antimicrobial Research
The exploration of new molecules derived from coumarin, 1,3,4-oxadiazole, and acetamide has led to the synthesis of compounds with notable antibacterial activity. Such studies are pivotal in the ongoing search for new antimicrobial agents, with several synthesized molecules demonstrating moderate to excellent activity against both Gram-positive and Gram-negative bacteria. This research avenue underscores the potential of this compound and related compounds in contributing to the development of new therapeutic agents (Rasool et al., 2016).
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-3-16-10-17-14(2)9-21(24)26-19(17)11-18(16)25-13-20(23)22-12-15-7-5-4-6-8-15/h9-11,15H,3-8,12-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGSRAIYBLLZEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NCC3CCCCC3)OC(=O)C=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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